Product packaging for C24 Sphingomyelin(Cat. No.:CAS No. 60037-60-7)

C24 Sphingomyelin

Cat. No.: B6595939
CAS No.: 60037-60-7
M. Wt: 815.2 g/mol
InChI Key: QEDPUVGSSDPBMD-XTAIVQBESA-N
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Description

Contextualizing Sphingolipids within Mammalian Membranes

Sphingolipids are a major class of lipids that are essential structural components of mammalian cell membranes. ecrjournal.comnih.gov Beyond their structural role, they are also vital signaling molecules involved in a wide array of cellular processes, including cell growth, adhesion, inflammation, and apoptosis. mdpi.com The basic structure of all sphingolipids consists of a sphingoid base, an amino alcohol backbone, to which a fatty acid is covalently attached, forming a ceramide. mdpi.com This ceramide can then be further modified with various head groups, leading to a vast diversity of sphingolipid species with distinct biological activities. mdpi.com

Sphingomyelins (SMs) are one of the most common types of sphingolipids in mammalian cells and tissues, particularly abundant in the myelin sheath that insulates nerve cell axons. ecrjournal.com They are synthesized in the endoplasmic reticulum and the trans-Golgi network. ecrjournal.com The concentration of sphingomyelin (B164518) is particularly high in the plasma membrane, the endocytic recycling compartment, and the trans-Golgi network. researchgate.net The interaction between sphingomyelin and cholesterol is a key factor in the formation of specialized membrane microdomains known as lipid rafts. nih.gov These domains are enriched in sphingolipids and cholesterol and are believed to be important for protein sorting and signal transduction. nih.govresearchgate.net

Significance of Very Long-Chain Sphingolipids in Cellular Homeostasis

Sphingolipids containing very long-chain fatty acids (VLCFAs), defined as those with 20 or more carbon atoms, are a distinct subgroup with critical functions in maintaining cellular homeostasis. mdpi.comnih.gov The synthesis of these VLC-sphingolipids is closely linked to cellular cholesterol levels. rupress.orgnih.gov For instance, a decrease in cellular cholesterol triggers a rapid increase in the synthesis of very long-chain sphingomyelins. rupress.orgrupress.org This reciprocal regulation highlights a cholesterol-sphingolipid metabolic axis that is crucial for maintaining the lipid balance of the plasma membrane. rupress.orgnih.gov

The length of the fatty acid chain in sphingolipids significantly influences their biophysical properties and biological functions. Very long-chain sphingolipids, due to their length, have the unique ability to interdigitate within the membrane, meaning the long acyl chain of a sphingolipid in one leaflet of the membrane can extend into the opposing leaflet. pnas.orgbiorxiv.org This interdigitation has profound effects on membrane structure and organization.

Disruptions in the synthesis or degradation of very long-chain sphingolipids can have significant consequences. For example, a reduction in VLC-ceramides can lead to decreased cholesterol content and altered lipid packing in the plasma membrane. rupress.orgnih.gov In some cellular contexts, very-long-chain ceramides (B1148491) (C24, C24:1) have been found to promote cell proliferation, while long-chain ceramides (C16, C18, C20) can be antiproliferative. mdpi.com

Structural Heterogeneity of Sphingomyelin and Acyl Chain Specificity (Focus on C24)

The structural diversity of sphingomyelin arises from variations in both the sphingoid base and, more significantly, the N-acyl chain. nih.gov This acyl chain can vary in length and degree of saturation. nih.gov C24 sphingomyelin, which contains a 24-carbon saturated (C24:0) or monounsaturated (C24:1) fatty acid, is a prominent very-long-chain sphingomyelin with distinct properties. nih.govnih.gov

The synthesis of C24 sphingolipids is a highly specific process. The enzyme ELOVL1 is essential for producing the C24 acyl-CoAs that are then incorporated into sphingolipids. pnas.orgpnas.org ELOVL1's activity is coordinated with another enzyme, ceramide synthase 2 (CerS2), which is the primary synthase for the production of C24 ceramide. pnas.orgpnas.orgtaylorandfrancis.com This coordinated regulation ensures that the production of C24-CoA is matched with its use in sphingolipid synthesis. pnas.orgpnas.org

The presence of the C24 acyl chain has a significant impact on membrane properties. This compound, particularly the saturated form (C24:0), is known to stiffen membranes and promote phase separation. avantiresearch.com In contrast, the monounsaturated C24:1 sphingomyelin can prevent this lateral heterogeneity and promote a more homogeneous mixture of lipids within the membrane. nih.govresearchgate.netnih.gov This difference highlights how a single double bond in the acyl chain can dramatically alter the biophysical behavior of the sphingomyelin molecule and, consequently, the properties of the entire membrane. nih.govresearchgate.net

Furthermore, this compound plays a unique role in governing the distribution of cholesterol within the plasma membrane. nih.gov When this compound is present in the outer leaflet of the plasma membrane, it can suppress the formation of microdomains and influence cholesterol to preferentially locate in the inner leaflet. biorxiv.orgnih.gov This effect is thought to be due to the interdigitation of the long C24 acyl chain into the opposing leaflet, which alters the interactions between sphingomyelin and cholesterol. biorxiv.org

Interactive Data Tables

Table 1: Key Enzymes in this compound Synthesis

EnzymeFunctionSubstrate(s)Product(s)Reference(s)
ELOVL1 Elongation of very long-chain fatty acidsC20- and C22-CoAsC24-CoA pnas.orgpnas.org
Ceramide Synthase 2 (CerS2) Synthesis of C24 ceramideSphingoid base, C24-CoAC24 Ceramide pnas.orgpnas.orgtaylorandfrancis.com
Sphingomyelin Synthase (SMS) Synthesis of sphingomyelinCeramide, PhosphatidylcholineSphingomyelin, Diacylglycerol spandidos-publications.com

Table 2: Comparative Effects of C16 vs. This compound on Membranes

PropertyC16 SphingomyelinThis compoundReference(s)
Membrane Domain Formation Facilitates microdomainsSuppresses submicron domains biorxiv.org
Membrane Stiffening Contributes to membrane stiffnessC24:0 stiffens; C24:1 is less stiffening avantiresearch.com
Cholesterol Distribution Tends to co-localize with cholesterol in raftsInfluences cholesterol to the inner leaflet biorxiv.orgnih.gov
Acyl Chain Interdigitation Less pronouncedSignificant interdigitation into the opposing leaflet biorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H95N2O6P B6595939 C24 Sphingomyelin CAS No. 60037-60-7

Properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H95N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h38,40,45-46,50H,6-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b40-38+/t45-,46+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDPUVGSSDPBMD-XTAIVQBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H95N2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347426
Record name N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

815.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/24:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60037-60-7
Record name N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SM(d18:1/24:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of C24 Sphingomyelin

De Novo Synthesis Pathway and Ceramide Precursors

The creation of C24 sphingomyelin (B164518) begins with the de novo synthesis pathway, a process that builds the molecule from simpler components. This pathway is critically dependent on the formation of its precursor, C24 ceramide, which involves a series of specific enzymatic reactions.

Role of Fatty Acid Elongases (ELOVL1) in C24 Acyl-CoA Production

The synthesis of the characteristic 24-carbon acyl chain of C24 sphingomyelin is a critical rate-limiting step managed by the fatty acid elongation of very long-chain fatty acids (ELOVL) family of enzymes. Specifically, ELOVL1 is the primary enzyme responsible for producing the very long-chain fatty acids (VLCFAs) required for C24 sphingolipid synthesis. uniprot.orgbiomolther.orgnih.gov ELOVL1 catalyzes the condensation of an acyl-CoA with malonyl-CoA, adding two carbon units to the growing fatty acid chain. uniprot.org It exhibits high activity towards saturated and monounsaturated C20- and C22-CoAs, making it essential for the production of C24:0 and C24:1 acyl-CoAs. biomolther.orgnih.govmdpi.com

This process is vital, as the availability of C24-CoA is a determining factor for the synthesis of C24-ceramides and subsequently C24-sphingomyelin. mdpi.com Studies using ELOVL1 knockdown models have demonstrated a significant reduction in C24 sphingolipids, highlighting the enzyme's indispensable role. nih.govresearchgate.net The production of C24-CoA by ELOVL1 is tightly coordinated with its use by ceramide synthases, ensuring an efficient metabolic flux towards C24 sphingolipid formation. nih.gov

Ceramide Synthases (CerS2) Specificity for Very Long-Chain Ceramides (B1148491)

Once C24 acyl-CoA is synthesized, it is incorporated into a sphingoid base by a ceramide synthase (CerS) to form ceramide. Mammalian cells have six CerS isoforms, each with a distinct specificity for fatty acyl-CoA chain lengths. portlandpress.comunsw.edu.au Ceramide synthase 2 (CerS2) is the key enzyme responsible for synthesizing very long-chain ceramides, showing a strong preference for C22- and C24-CoAs. portlandpress.comresearchgate.netmdpi.comresearchgate.net This specificity ensures the dedicated production of C24 ceramides, the direct precursors for this compound. biomolther.orgunsw.edu.au

CerS2 is highly expressed in tissues rich in C24 sphingolipids, such as the liver and kidney. biomolther.orgmdpi.com The functional coupling between ELOVL1 and CerS2 is crucial; it is believed that these enzymes may form a complex to ensure that the C24-CoA produced by ELOVL1 is efficiently channeled into C24-ceramide synthesis by CerS2. nih.govresearchgate.net Disruption of CerS2 function leads to a significant decrease in C24-ceramides and a compensatory increase in shorter-chain ceramides, like C16-ceramide, underscoring its central role in maintaining the cellular pool of very long-chain sphingolipids. portlandpress.comresearchgate.net

Sphingomyelin Synthesis from Ceramide

With C24 ceramide formed, the final step in the de novo synthesis of this compound is the addition of a phosphocholine (B91661) headgroup. This reaction is catalyzed by sphingomyelin synthases.

Sphingomyelin Synthase (SMS1, SMS2) Activity and Subcellular Localization

Sphingomyelin synthases (SMS) catalyze the transfer of a phosphocholine group from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin and diacylglycerol (DAG). plos.org There are two primary isoforms, SMS1 and SMS2, which, despite catalyzing the same reaction, have distinct subcellular localizations that dictate their primary functions. ahajournals.orgembopress.org

SMS1 is predominantly located in the Golgi apparatus, particularly the trans-Golgi network. plos.orgahajournals.orgphysiology.org This localization places it at the central hub of de novo sphingolipid synthesis, where newly synthesized ceramide arrives from the endoplasmic reticulum. embopress.org SMS1 is considered responsible for generating the bulk of the cell's sphingomyelin. embopress.org

SMS2 is found at both the Golgi and, notably, the plasma membrane. plos.orgphysiology.org Its presence at the cell surface suggests a role not only in bulk synthesis but also in localized lipid metabolism that can rapidly respond to extracellular signals and influence plasma membrane properties. embopress.orgphysiology.org

The distinct locations of SMS1 and SMS2 allow for compartmentalized regulation of sphingomyelin and ceramide levels, impacting different cellular processes. ahajournals.org

EnzymePrimary Localization(s)Key Functional Role
SMS1 Golgi Apparatus (trans-Golgi) plos.orgahajournals.orgphysiology.orgBulk synthesis of sphingomyelin from newly made ceramide embopress.org
SMS2 Plasma Membrane, Golgi Apparatus plos.orgphysiology.orgPlasma membrane sphingomyelin homeostasis and signaling embopress.orgphysiology.org

Dynamic Interconversion with Ceramide

The relationship between sphingomyelin and ceramide is not a one-way street. The synthesis of sphingomyelin by SMS is a reversible reaction, allowing for the dynamic interconversion between sphingomyelin and ceramide. embopress.orgacs.org Furthermore, a class of enzymes called sphingomyelinases (SMases) can hydrolyze sphingomyelin to generate ceramide and phosphocholine. mdpi.comresearchgate.net

This "sphingomyelin cycle" allows the cell to rapidly modulate the levels of both lipids. researchgate.net For instance, certain cellular stresses or signaling events can activate SMases, leading to a swift breakdown of sphingomyelin and a corresponding increase in ceramide, a potent signaling molecule involved in processes like apoptosis and inflammation. mdpi.comresearchgate.net Neutral sphingomyelinase 2 (NSMase2), for example, shows a preference for hydrolyzing C24 and C24:1 sphingomyelin species. nih.gov This dynamic balance is crucial for maintaining cellular homeostasis and mediating responses to various stimuli.

Salvage Pathway Contributions to C24 Sphingolipid Metabolism

In addition to the de novo pathway, cells utilize a "salvage pathway" to recycle sphingolipid components, which accounts for a significant portion (50-90%) of total sphingolipid synthesis. mdpi.comnih.gov This pathway involves the breakdown of complex sphingolipids, including sphingomyelin and glycosphingolipids, back to their fundamental components, which can then be re-utilized. mdpi.commdpi.com

The process begins with the degradation of complex sphingolipids in lysosomes and endosomes, ultimately yielding sphingosine (B13886). mdpi.comresearchgate.net This sphingosine can then be transported to the endoplasmic reticulum, where it is re-acylated by ceramide synthases (including CerS2) to form ceramide. mdpi.comnih.gov This recycled ceramide, which can include C24 species if CerS2 is involved, re-enters the metabolic pool and can be used to synthesize new sphingomyelin or other complex sphingolipids. nih.govnih.gov The salvage pathway is therefore a critical mechanism for maintaining the cellular pool of C24-containing sphingolipids, providing a rapid and energy-efficient alternative to complete de novo synthesis. researchgate.netnih.gov

Catabolism and Degradation Mechanisms of this compound

The breakdown of this compound is a tightly regulated process, essential for maintaining cellular health and responding to various stimuli. This catabolic cascade involves a series of enzymatic reactions that ultimately yield simpler molecules for recycling or further degradation.

Sphingomyelinase Isoforms (Acid, Neutral, and Alkaline) and Substrate Specificity

The initial and rate-limiting step in the degradation of this compound is its hydrolysis by a class of enzymes known as sphingomyelinases (SMases). These enzymes cleave the phosphocholine headgroup, generating ceramide. There are several isoforms of sphingomyelinase, broadly categorized based on their optimal pH for activity: acid, neutral, and alkaline sphingomyelinases. taylorfrancis.comresearchgate.net

Acid Sphingomyelinase (aSMase): Localized primarily within lysosomes, aSMase plays a crucial role in the catabolism of sphingomyelin that enters the cell through endocytosis. uky.edu Deficiencies in aSMase lead to the accumulation of sphingomyelin, resulting in Niemann-Pick disease types A and B.

Neutral Sphingomyelinase (nSMase): Several neutral sphingomyelinase isoforms exist, with nSMase2 being the best characterized. nih.gov nSMase2 is often associated with the inner leaflet of the plasma membrane and the Golgi apparatus. nih.gov Studies have shown that nSMase2 can exhibit a preference for very-long-chain sphingomyelins, including this compound, leading to the generation of C24 and C24:1 ceramides. nih.gov This isoform is implicated in various signaling pathways, including those related to cell growth arrest and apoptosis. nih.govnih.gov

Alkaline Sphingomyelinase: This isoform is found in the gastrointestinal tract and is involved in the digestion of dietary sphingomyelin.

The substrate specificity of these isoforms can be influenced by the local membrane environment and the specific fatty acid composition of the sphingomyelin molecule.

Generation of C24 Ceramide via Sphingomyelin Hydrolysis

The hydrolysis of this compound by sphingomyelinases directly yields C24 ceramide, a bioactive lipid with diverse signaling roles. iiarjournals.org This process is a key component of the "sphingomyelin cycle," where the breakdown of a structural membrane lipid generates a potent second messenger. taylorfrancis.com The generation of C24 ceramide has been linked to various cellular events, including the regulation of cell motility and apoptosis. glpbio.comnih.gov For instance, studies have demonstrated that the production of C24 ceramide is a significant contributor to spontaneous neutrophil apoptosis. nih.gov The specific generation of C24 ceramide, as opposed to ceramides with shorter acyl chains, can trigger distinct downstream signaling cascades. nih.gov

Further Degradation by Ceramidase Activity

Once generated, C24 ceramide can be further metabolized by a class of enzymes called ceramidases. These enzymes hydrolyze the N-acyl linkage of ceramide, breaking it down into a sphingoid base (sphingosine) and a C24 fatty acid. nih.govnih.gov Similar to sphingomyelinases, ceramidases exist in different isoforms (acid, neutral, and alkaline) with distinct subcellular localizations and pH optima. oup.comaginganddisease.org

Research has shown that neutral ceramidase can preferentially degrade C24 and C24:1 ceramides. nih.gov Adiponectin receptors have also been identified as having intrinsic ceramidase activity, capable of hydrolyzing C24-ceramide, although to a lesser extent than C18-ceramide. nih.gov This degradation step is crucial for terminating ceramide-induced signals and for recycling sphingoid bases back into sphingolipid synthesis pathways. nih.gov

Regulatory Mechanisms Governing this compound Homeostasis

The cellular levels of this compound are meticulously controlled through a complex network of regulatory mechanisms that influence both its synthesis and degradation. This ensures that the concentration of this critical lipid is maintained within a narrow range to support normal cellular function.

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The synthesis of this compound is intricately regulated at both the transcriptional and post-translational levels of its key biosynthetic enzymes.

Transcriptional Regulation: The expression of genes encoding enzymes involved in sphingolipid synthesis can be modulated by various transcription factors. For example, in yeast, the Swi4p transcription factor is required for the full transcription of genes involved in the synthesis of long-chain bases and ceramides, including those that lead to C24-phytoceramides. nih.gov In mammalian cells, while ceramide synthase genes are not typically under the direct transcriptional control of SREBP, other regulatory factors can influence their expression. rupress.org

Post-Translational Regulation: Post-translational modifications and protein-protein interactions also play a significant role. For instance, the activity of sphingomyelin synthase 1 (SMS1), the enzyme that produces sphingomyelin from ceramide, can be regulated by its interaction with other enzymes like glucosylceramide synthase (GCS). nih.govfrontiersin.org Furthermore, the translation of SMS1 mRNA can be controlled by the length of its 5'-untranslated region (5'-UTR), with shorter UTRs leading to more efficient translation. nih.gov

A notable regulator implicated in C24 sphingolipid metabolism is the Mediator complex subunit 8 (MED8). Knockdown of MED8 has been shown to reduce the levels of C24 ceramide, highlighting its role in orchestrating the metabolic pathways that produce these very-long-chain sphingolipids. aacrjournals.org

Interplay with Other Lipid Metabolic Pathways

The homeostasis of this compound is not an isolated process but is deeply interconnected with other lipid metabolic pathways, most notably cholesterol metabolism. A cholesterol-sphingolipid regulatory axis exists to maintain plasma membrane lipid homeostasis. nih.gov Acute depletion of cellular cholesterol leads to a rapid increase in the synthesis of very-long-chain sphingomyelins, including C24:0 sphingomyelin. nih.gov Conversely, loading cells with cholesterol reduces the synthesis of these sphingolipids. nih.gov This interplay ensures a balanced composition of these two major lipid components in the plasma membrane.

Furthermore, the synthesis of this compound is dependent on the availability of its precursors, which are derived from fatty acid and sphingoid base synthesis pathways. The fatty acid elongase ELOVL1 is responsible for producing the C24 acyl-CoAs necessary for C24 ceramide synthesis by ceramide synthase 2 (CERS2). nih.govpnas.orgportlandpress.com Therefore, the regulation of these upstream pathways directly impacts the production of this compound.

Subcellular Localization and Intracellular Trafficking of C24 Sphingomyelin

Distribution within Cellular Membranes

The concentration and distribution of C24 sphingomyelin (B164518) vary significantly among the different membrane systems of the cell, reflecting its specialized roles in each location.

Plasma Membrane Distribution: Outer and Inner Leaflet Considerations

The plasma membrane is a primary site of sphingomyelin enrichment, where it constitutes a significant portion of the total lipids, typically 10–20 mol %. wikipedia.org Sphingolipids, including C24 sphingomyelin, are predominantly found in the outer (exoplasmic) leaflet of the plasma membrane in mammalian cells. wikipedia.orgbiorxiv.orglmdb.cafrontiersin.orgresearchgate.net This asymmetric distribution is established during its synthesis and transport. portlandpress.comnih.gov

The very long acyl chain of this compound has profound implications for plasma membrane organization. biorxiv.org When positioned in the outer leaflet, the C24 acyl chain is capable of interdigitating into the opposing inner (cytoplasmic) leaflet. biorxiv.orgnih.gov This interaction influences the transmembrane distribution of other lipids, notably cholesterol. Molecular dynamics simulations and experiments on model vesicles have shown that the presence of this compound in the outer leaflet promotes the partitioning of cholesterol into the inner leaflet. biorxiv.orgresearchgate.net In human erythrocytes, where C24 sphingolipids are naturally abundant in the outer leaflet, cholesterol is also found to reside primarily in the cytoplasmic leaflet. biorxiv.orgresearchgate.net This this compound-driven cholesterol asymmetry is thought to suppress the formation of micron-sized lipid domains, or rafts, in the plasma membrane. biorxiv.org

While the majority of sphingomyelin resides in the outer leaflet, evidence suggests a smaller, functional pool may also exist in the inner leaflet. wikipedia.orglmdb.ca The existence of neutral sphingomyelinase-2 (nSMase2), an enzyme that catabolizes sphingomyelin and is localized exclusively to the inner leaflet, supports the presence of an inner leaflet sphingomyelin pool that serves as its substrate. wikipedia.orglmdb.ca

Table 1: Influence of Sphingomyelin Acyl Chain Length on Cholesterol Distribution

This interactive table summarizes findings on how the acyl chain length of sphingomyelin in the outer leaflet of model membranes affects the distribution of cholesterol between the inner and outer leaflets.

Outer Leaflet SphingomyelinCholesterol Distribution (Inner/Outer Leaflet)Reference
This compound80% / 20% biorxiv.org
C16 Sphingomyelin50% / 50% biorxiv.org
C24/C16 Sphingomyelin Mix80% / 20% biorxiv.org

Endoplasmic Reticulum and Golgi Apparatus Localization

The biosynthesis of sphingomyelin is a spatially compartmentalized process that begins in the Endoplasmic Reticulum (ER) and concludes in the Golgi apparatus. researchgate.netnih.govmdpi.com The initial steps, leading to the synthesis of the precursor ceramide, occur in the ER. nih.govbiorxiv.orgmdpi.com Ceramide synthases (CerS), the enzymes responsible for acylating the sphingoid base, are located in the ER. nih.gov Specifically, CerS2 is responsible for producing very-long-chain ceramides (B1148491), including the C24:0 species. nih.gov

Following its synthesis in the ER, ceramide is transported to the Golgi apparatus for conversion into sphingomyelin. biorxiv.orgresearchgate.netscientificarchives.com Consequently, the ER itself contains low levels of sphingomyelin. wikipedia.org The Golgi complex, acting as an intermediate station between the ER and the plasma membrane, shows an increasing concentration gradient of sphingomyelin from the cis to the trans side. wikipedia.org The final step of synthesis is catalyzed by sphingomyelin synthase (SMS), which transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide. nih.govnih.gov SMS1 is located in the lumen of the trans-Golgi, while SMS2 is found in both the trans-Golgi and the plasma membrane. portlandpress.comnih.gov This luminal synthesis ensures that newly formed sphingomyelin is correctly oriented for its eventual destination in the outer leaflet of the plasma membrane. nih.gov

Lysosomal and Endosomal Compartmentalization

Beyond the biosynthetic and secretory pathways, sphingomyelin, including the C24 species, is also found enriched in the membranes of the endosomal-lysosomal system. portlandpress.comresearchgate.net These organelles are central hubs for the degradation and recycling of cellular components delivered via endocytosis and autophagy. The catabolism of sphingomyelin primarily occurs in the lysosomes. researchgate.net Here, the enzyme acid sphingomyelinase hydrolyzes sphingomyelin back into ceramide and phosphocholine. mdpi.com The accumulation of sphingomyelin within lysosomes is a hallmark of Niemann-Pick disease, a genetic disorder caused by a deficiency in acid sphingomyelinase.

Presence and Role in Nuclear Membrane Composition

Sphingolipids, including sphingomyelin, have been identified as components of the nuclear envelope and are also found at intranuclear sites associated with chromatin and the nuclear matrix. mdpi.comclinmedjournals.orgmolbiolcell.orgnih.gov The nuclear envelope is a double membrane system, and studies have shown the presence of specialized lipid microdomains, or rafts, within the inner nuclear membrane. nih.govmdpi.commolbiolcell.org

Research on hepatocytes has revealed that these nuclear lipid microdomains (NLMs) are specifically enriched in very-long-chain sphingomyelin, particularly C24:0 sphingomyelin. nih.govnih.gov These NLMs are thought to function as platforms for anchoring active chromatin, thereby playing a role in regulating fundamental nuclear processes such as DNA replication and RNA synthesis. nih.govresearchgate.netmolbiolcell.org The specific lipid composition of these domains, including the prevalence of C24:0 SM, is crucial for their structural integrity and function. molbiolcell.org A shift from C24:0 to shorter-chain C16:0 sphingomyelin has been observed in the NLMs of cancer cells, suggesting that the acyl chain length of nuclear sphingomyelin can impact protein signaling and cellular state. nih.govmolbiolcell.org

Table 2: Sphingomyelin Species in Nuclear Lipid Microdomains (NLMs)

This interactive table compares the dominant sphingomyelin species found in nuclear lipid microdomains of normal versus cancerous liver cells.

Cell TypeDominant Sphingomyelin Species in NLMsReference
Normal HepatocytesC24:0 Sphingomyelin (Very-Long-Chain) nih.govnih.gov
Hepatoma (Cancer) CellsC16:0 Sphingomyelin (Long-Chain) nih.govmolbiolcell.orgnih.gov

Mechanisms of Intracellular Transport

The movement of this compound from its site of synthesis to other cellular membranes is facilitated by sophisticated transport machinery, primarily involving transport vesicles.

Vesicular Transport Pathways to and from Membranes

The principal pathway for transporting newly synthesized sphingomyelin from the trans-Golgi network (TGN) to the plasma membrane is through vesicular transport. portlandpress.comnih.govresearchgate.netpnas.org Following its synthesis in the Golgi lumen, sphingomyelin is incorporated into the inner leaflet of transport vesicles that bud off from the TGN. biologists.com These vesicles then move along the cytoskeleton and fuse with the plasma membrane, delivering their lipid and protein cargo. This fusion process results in the deposition of sphingomyelin into the outer leaflet of the plasma membrane, consistent with its observed asymmetric distribution. portlandpress.combiologists.com

Studies have shown that this transport can be inhibited by drugs like Brefeldin A, which disrupts the Golgi apparatus, providing strong evidence for the involvement of the vesicular secretory pathway. biologists.com Furthermore, live-cell imaging has revealed that sphingomyelin is enriched in a specific subset of secretory vesicles departing from the TGN, suggesting that lipid sorting occurs to create specialized transport carriers. pnas.orgpnas.org

The transport of the precursor, ceramide, from the ER to the Golgi is also a critical regulatory step. This can occur through two main mechanisms: vesicular transport mediated by COPII-coated vesicles or non-vesicular transport mediated by the ceramide transfer protein (CERT). biorxiv.orgscientificarchives.com Recent findings indicate that very-long-chain (VLC) ceramides, the precursors to this compound, can be selectively exported from the ER to the Golgi via the COPII vesicular transport machinery. biorxiv.org

Non-Vesicular Ceramide Transport by CERT and C24 Specificity

The synthesis of sphingomyelin occurs in the Golgi apparatus, but its precursor, ceramide, is produced in the endoplasmic reticulum (ER). researchgate.net The movement of ceramide from the ER to the trans-Golgi is a critical step and can occur through vesicular or non-vesicular pathways. researchgate.netnih.gov The primary mediator of non-vesicular ceramide transport in mammalian cells is the cytosolic ceramide transfer protein (CERT), also known as STARD11. researchgate.netnih.govuniprot.org CERT acts as a molecular shuttle, extracting newly synthesized ceramides from the ER membrane and delivering them to the Golgi for sphingomyelin synthesis. nih.govscientificarchives.com

CERT's function is facilitated by its distinct domains: a C-terminal START (steroidogenic acute regulatory protein-related lipid transfer) domain that binds and shelters a single ceramide molecule, a PH (pleckstrin homology) domain that anchors the protein to the trans-Golgi by binding to phosphatidylinositol 4-phosphate (PI(4)P), and an FFAT motif that interacts with VAP proteins on the ER membrane. nih.govscientificarchives.com This architecture allows CERT to form a bridge at ER-Golgi membrane contact sites, enabling efficient lipid transfer. nih.gov

This transport bottleneck for very-long-chain ceramides implies that other mechanisms, such as vesicular transport, may play a more significant role in delivering C24 ceramide to the Golgi for its subsequent conversion into this compound. nih.gov

Table 1: Acyl Chain Specificity of the CERT Protein

Ceramide Acyl Chain Length Transport Efficiency by CERT Structural Basis for Specificity Reference
C14 - C20 High Optimal fit within the START domain's hydrophobic cavity. nih.govpnas.orgcore.ac.ukpnas.org
C22 Less Efficient Acyl chain length approaches the limit of the binding cavity. nih.govnih.gov
C24:0 (Saturated) Very Low / Rarely Observed Insufficient space within the START domain's hydrophobic cavity to accommodate the full length of the acyl chain. nih.govrcsb.org
C24:1 (Mono-unsaturated) Less Efficient Transported more readily than saturated C24:0 but less efficiently than shorter chains. scientificarchives.comnih.gov

Transbilayer Movement and Interleaflet Coupling of C24 Sphingolipids

Once synthesized, this compound is predominantly localized to the outer (exoplasmic) leaflet of the plasma membrane. nih.govresearchgate.net Its behavior within the bilayer is profoundly influenced by its unique structure, specifically the significant length mismatch between its very-long C24 acyl chain and its shorter C18 sphingosine (B13886) backbone. biorxiv.orgnih.gov This asymmetry drives distinct biophysical phenomena, including transbilayer movement and interleaflet coupling.

Transbilayer Movement (Flip-Flop): The spontaneous movement of sphingomyelin molecules between the two leaflets of the plasma membrane, known as flip-flop, is generally a slow process due to the energy barrier required to move the polar headgroup through the hydrophobic membrane core. nih.govheraldopenaccess.us While ceramide, being a neutral lipid, can flip across leaflets relatively quickly, the addition of the bulky, polar phosphocholine headgroup to form sphingomyelin severely restricts this movement. heraldopenaccess.uslibretexts.org However, certain cellular conditions and proteins can facilitate this process. For instance, the product of sphingomyelinase, ceramide, can itself disrupt lipid asymmetry and induce lipid scrambling. portlandpress.com Additionally, specific proteins like peripheral myelin protein 2 have been shown to catalyze the transfer of sphingomyelin from the outer to the inner leaflet. portlandpress.com

Interleaflet Coupling and Interdigitation: A key characteristic of this compound is its ability to induce strong interleaflet coupling, where the properties of one leaflet influence the other. acs.org This is primarily achieved through a process called interdigitation. biorxiv.orgmolbiolcell.org Due to its very long C24 acyl chain, a this compound molecule residing in the outer leaflet can extend its acyl chain across the membrane's central plane and penetrate into the opposing inner leaflet. biorxiv.orgmolbiolcell.orgrsc.org X-ray scattering data and molecular dynamics simulations have confirmed this behavior for sphingomyelins with acyl chains of C22 or longer. molbiolcell.org

This interdigitation has significant consequences for membrane organization:

Suppression of Microdomains: In live HeLa cells and model membranes (GUVs), this compound in the outer leaflet has been shown to suppress the formation of submicron lipid domains, a function not observed for its shorter-chain counterpart, C16 sphingomyelin. biorxiv.orgbiorxiv.org

Altered Cholesterol Distribution: The interdigitation of this compound from the outer leaflet perturbs the packing of phospholipids (B1166683) in the inner leaflet. biorxiv.org This disruption creates a favorable environment for cholesterol in the inner leaflet, leading to a transbilayer asymmetry where cholesterol becomes enriched in the cytoplasmic leaflet. biorxiv.orgnih.gov Studies have shown that when this compound is present in the outer leaflet, as much as 80% of the total cholesterol can be sequestered in the inner leaflet. biorxiv.orgnih.gov

Modulation of Diffusion: The presence of long-chain this compound in the outer leaflet can significantly reduce the diffusion rate of lipids in the inner leaflet, indicating strong dynamic coupling between the two layers. acs.org This effect is much stronger than that observed with shorter-chain sphingomyelins. acs.org

Table 2: Biophysical Effects of this compound in Bilayers

Phenomenon Description Consequence Reference
Interdigitation The long C24 acyl chain from the outer leaflet penetrates into the opposing inner leaflet of the membrane. A primary mechanism for interleaflet coupling. biorxiv.orgmolbiolcell.orgrsc.org
Interleaflet Coupling The physical state and composition of the outer leaflet strongly influence the properties of the inner leaflet. Reduced lipid diffusion in the inner leaflet; altered domain formation. acs.orgbiorxiv.org
Domain Suppression Suppresses the formation of micron and submicron lipid domains when present in the outer leaflet. Promotes a more homogeneous membrane environment compared to C16 sphingomyelin. biorxiv.orgbiorxiv.org
Cholesterol Asymmetry Induces preferential partitioning of cholesterol to the inner (cytoplasmic) leaflet. Creates a transbilayer cholesterol gradient. biorxiv.orgnih.gov

Functional Roles of C24 Sphingomyelin in Membrane Organization and Cellular Physiology

Contributions to Membrane Lateral Organization

The unique structural properties of C24 sphingomyelin (B164518), particularly its very long saturated acyl chain, allow it to significantly influence the lateral organization of lipids within the cell membrane. This includes its role in the formation and stability of lipid rafts, its interaction with cholesterol, and its impact on the physical properties of the membrane.

Lipid rafts are dynamic, nanoscale domains within the plasma membrane enriched in sphingolipids and cholesterol. wikipedia.orgresearchgate.net These microdomains are thought to function as platforms for signal transduction by organizing and modulating the interactions of various proteins. avantiresearch.com C24 sphingomyelin, with its high affinity for cholesterol, is a key player in the formation of these rafts. avantiresearch.com The long, saturated lignoceryl chain of this compound allows for tight packing with cholesterol, leading to the formation of a liquid-ordered (Lo) phase that is distinct from the surrounding liquid-disordered (Ld) membrane. avantiresearch.comresearchgate.net

Studies have shown that the length of the acyl chain of sphingomyelin is a critical factor in the formation of these ordered domains. Longer acyl chains, such as the C24 chain, lead to a lower solubility of sphingomyelin in the liquid-disordered phase, promoting the segregation into gel-like or liquid-ordered domains. nih.gov While C24:0 sphingomyelin (lignoceroyl SM) effectively induces the formation of segregated gel phases, the introduction of a double bond in C24:1 sphingomyelin (nervonoyl SM) prevents this phase segregation in certain lipid mixtures, suggesting that the saturation of the acyl chain is also a key determinant. csic.esresearchgate.net

Interestingly, the asymmetric distribution of this compound in the outer leaflet of the plasma membrane has been found to suppress the formation of submicron domains. biorxiv.orgnih.govbiorxiv.org This is in contrast to C16 sphingomyelin, which facilitates the formation of these microdomains. biorxiv.org This suggests a complex regulatory role for this compound in the lateral organization of the plasma membrane.

The interaction between sphingomyelin and cholesterol is a cornerstone of lipid raft formation. acs.org this compound, in particular, exhibits a unique relationship with cholesterol that has profound implications for membrane organization. biorxiv.orgnih.gov When this compound is present exclusively in the outer leaflet of a model membrane, it promotes the enrichment of cholesterol in the inner, or cytoplasmic, leaflet. biorxiv.orgnih.gov This phenomenon, where up to 80% of cholesterol resides in the inner leaflet, is also observed in human erythrocyte plasma membranes, which are naturally abundant in C24 sphingolipids in their outer leaflet. nih.gov

The proposed mechanism for this cholesterol asymmetry involves the interdigitation of the very long C24 acyl chain of sphingomyelin from the outer leaflet into the opposing inner leaflet. biorxiv.org This interdigitation is thought to disrupt the packing of phospholipids (B1166683) in the inner leaflet and reduce the hydrogen bonding between this compound and cholesterol in the outer leaflet, thereby creating a preference for cholesterol in the inner leaflet. biorxiv.org This asymmetric distribution of cholesterol, driven by outer leaflet this compound, is a key factor in the regulation of lateral organization in asymmetric membranes. nih.govbiorxiv.org

The presence of this compound significantly influences the physical properties of the cell membrane, including its fluidity, stiffness, and the dynamics of its microdomains. The long, saturated acyl chain of this compound contributes to a more ordered and rigid membrane environment. researchgate.netcsic.es An increase in very-long-chain fatty acids (VLCFAs), such as the C24 in lignoceroyl sphingomyelin, is known to increase membrane stiffness and decrease fluidity. researchgate.net

Studies comparing C24:0 sphingomyelin with its monounsaturated counterpart, C24:1 sphingomyelin, have highlighted the importance of acyl chain saturation. C24:0 sphingolipids have higher membrane rigidifying properties than C24:1 sphingolipids. csic.es The introduction of a double bond in the acyl chain of C24:1 sphingomyelin leads to a decrease in molecular packing. nih.gov In fact, the replacement of C24:0 ceramide with C24:1 ceramide can increase membrane fluidity and reduce the formation of gel phases. nih.gov

The dynamic nature of membrane microdomains is also influenced by this compound. As mentioned earlier, while promoting the formation of ordered domains, the asymmetric placement of this compound in the outer leaflet can suppress the formation of larger, submicron domains in live cells. biorxiv.orgbiorxiv.org This suggests that this compound plays a role in maintaining the small, dynamic nature of lipid rafts.

This compound is a potent inducer of phase separation in lipid membranes, leading to the formation of segregated gel phases. csic.es In model membranes composed of multiple lipid components, C24:0 sphingomyelin, along with C24:0 ceramide, has a strong capacity to induce the formation of these gel phases. csic.es This is in contrast to its unsaturated counterpart, C24:1 sphingomyelin, which does not induce phase segregation in certain ternary lipid mixtures and can even accommodate other lipids to form a single, homogeneous phase. researchgate.netnih.gov This highlights the critical role of the saturated C24 acyl chain in driving the formation of ordered, gel-like domains. In symmetric giant unilamellar vesicles (GUVs), cholesterol is necessary for the phase separation to occur in the presence of this compound. biorxiv.org

Impact on Membrane Fluidity, Stiffness, and Microdomain Dynamics

Involvement in Cellular Signaling Cascades

Beyond its structural roles in membrane organization, this compound is also a key player in cellular signaling, primarily by serving as a precursor for bioactive lipid messengers.

One of the most important signaling functions of this compound is its role as a precursor to C24 ceramide. avantiresearch.comcaymanchem.com The hydrolysis of sphingomyelin by the enzyme sphingomyelinase yields ceramide, a potent bioactive lipid involved in a wide array of cellular processes. caymanchem.commusechem.comcaymanchem.com C24 ceramide, specifically, is one of the most abundant naturally occurring ceramides (B1148491) and has been implicated in mediating diverse biological activities, including apoptosis (programmed cell death), cell differentiation, and the proliferation of smooth muscle cells. musechem.comcaymanchem.com

The generation of C24 ceramide from this compound can be triggered by various stimuli and is a key event in the "sphingomyelin cycle." avantiresearch.com For instance, studies have shown that in the liver, the enzyme neutral sphingomyelinase 2 (nSMase2) is primarily responsible for the hydrolysis of sphingomyelin to produce ceramide. nih.gov Increased expression of nSMase2 with age has been linked to elevated levels of C24:1 ceramide, suggesting a role for this pathway in age-related cellular changes. nih.gov The production of C24 ceramide from this compound represents a critical link between membrane structure and cellular signaling, allowing the cell to respond to external and internal cues by modulating its lipid composition.

Regulation of Membrane Platform Formation for Receptor Activation (e.g., Src kinase LYN)

This compound is instrumental in the formation of specialized membrane microdomains, often referred to as lipid rafts. These platforms serve as crucial hubs for concentrating signaling molecules, thereby facilitating receptor activation and downstream signal transduction. The very long C24 acyl chain of sphingolipids is a key determinant in the assembly of these functional platforms.

Research has demonstrated that glycosphingolipids (GSLs) containing very long C24 fatty acid chains, such as lactosylceramide (B164483) (LacCer), are essential for the formation of membrane microdomains that couple to various signaling molecules, including the Src family kinase Lyn. mdpi.com These LacCer-enriched microdomains, stabilized by the C24 chains, act as a platform for signal transduction, converting ligand binding into intracellular signals. mdpi.com In human neutrophils, the direct interaction between C24-LacCer and Lyn, through the binding of the C24 fatty acid chains to the palmitic chains of Lyn, is necessary for the reconstruction of these signaling microdomains. mdpi.com

Furthermore, studies involving the knockdown of ELOVL1, an enzyme responsible for the synthesis of C24 sphingolipids, have shown a significant inhibition of the activity of the Src-family tyrosine kinase LYN. researchgate.net This highlights the direct regulatory role of C24 sphingolipid levels in the functional integrity of these membrane signaling platforms. The length of the acyl chain in sphingolipids can influence the interaction between receptors and kinases within these platforms, thereby impacting cellular responses like phagocytosis. nih.gov

Table 1: Role of C24 Sphingolipids in Membrane Platform Formation

Cell Type Sphingolipid Component Interacting Protein Functional Outcome Reference
Human Neutrophils C24-Lactosylceramide Src family kinase Lyn Formation of signaling microdomains for innate immune responses. mdpi.com
Differentiated HL-60 cells C24-Lactosylceramide Src family kinase Lyn Reconstruction of LacCer-enriched microdomains coupled to signaling molecules. mdpi.com

Influence on Protein-Lipid Interactions and Sphingolipid-Induced Protein Scaffolds (SLIPS)

The unique biophysical properties imparted by the C24 acyl chain of sphingomyelin significantly influence its interactions with membrane proteins, leading to the formation of dynamic protein-lipid complexes known as Sphingolipid-Induced Protein Scaffolds (SLIPS). These scaffolds are crucial for organizing signaling pathways at the membrane.

Ceramide, a precursor and metabolic product of sphingomyelin, can initiate the formation of a polarity complex, which serves as a model for a SLIPS. nih.gov These structures are thought to regulate the cytoskeleton and other cellular processes. nih.gov The acyl chain length of sphingolipids is a critical factor in these interactions. A shift from very long-chain (C24) to long-chain (C16) sphingolipids can disrupt lipid-protein interactions at the plasma membrane, affecting signaling pathways involved in trafficking and cell death. researchgate.net

The interaction between the Src family kinase Lyn and lactosylceramide (LacCer)-enriched membrane platforms is a prime example of how sphingolipid chain length affects protein-lipid interactions. The association of Lyn with these domains is dependent on the presence of LacCer species containing a very long fatty acid chain, which facilitates the transmembrane signaling. unimi.it This interaction is crucial for neutrophil functions such as superoxide (B77818) generation and migration. unimi.it

Contributions to Specific Cellular Processes

Modulation of Cell Proliferation and Differentiation

This compound plays a complex and often context-dependent role in regulating cell proliferation and differentiation. While some studies point to a pro-proliferative function, others suggest a role in promoting differentiation.

In certain cancer cell lines, such as human breast and colon cancer, an increase in C24-ceramide has been shown to enhance cell proliferation, whereas shorter-chain ceramides inhibit it. nih.gov This suggests that the acyl chain length of ceramide can have opposing effects on cell growth depending on the cellular context. mdpi.com

Conversely, specific C24 sphingolipids have been implicated in promoting cellular differentiation. For instance, C24:1 ceramide has been found to promote neural process formation in differentiating human embryonic stem (ES) and induced pluripotent stem (iPS) cells, indicating a role in neural differentiation. molbiolcell.org The elevation of C24:1 ceramide levels is concurrent with the neural differentiation of human ES cells. molbiolcell.org

Table 2: Effects of C24 Sphingolipids on Cell Proliferation and Differentiation

Cell Type/Model C24 Species Observed Effect Reference
Human breast and colon cancer cells C24-Ceramide Enhanced proliferation nih.gov
Human ES and iPS cells C24:1 Ceramide Promotes neural process formation and differentiation molbiolcell.org

Involvement in Apoptotic Pathways and Cell Death Mechanisms

The balance between different sphingolipid species, particularly the ratio of C24 to shorter-chain sphingolipids, appears to be a critical determinant of a cell's susceptibility to apoptosis.

Studies have shown that a shift in the sphingolipid composition from C24 to C16 significantly increases the susceptibility of HeLa cells to apoptosis induced by various stimuli, including UV irradiation and cisplatin. researchgate.net This suggests that this compound has a protective, anti-apoptotic function, and that its depletion sensitizes cells to death signals. researchgate.net This enhanced sensitivity to apoptosis is correlated with an increase in caspase-3/7 activity. researchgate.net

In some contexts, however, the generation of C24 ceramides can have a dual function. For example, in HeLa cells, while C16 ceramide is pro-apoptotic, ceramide synthase 2, which generates C24 ceramides, plays a protective role. mdpi.com The role of ceramide in apoptosis is often linked to its ability to mediate the clustering of death receptors like Fas in the plasma membrane, a process that can be influenced by the lipid composition of membrane rafts. wjgnet.com

Role in Autophagy and Cellular Stress Responses

This compound is implicated in the regulation of autophagy and cellular stress responses, primarily through the maintenance of ceramide homeostasis.

Disruption of C24 ceramide synthesis, for instance by down-regulating the enzyme Ceramide Synthase 2 (CerS2), leads to a significant increase in long-chain (C14, C16) ceramides. portlandpress.com This imbalance in ceramide species induces growth arrest and is accompanied by the induction of autophagy and the activation of the unfolded protein response (UPR), a key cellular stress response pathway. portlandpress.com This indicates that a sufficient level of C24 sphingolipids is necessary to prevent the accumulation of stress-inducing shorter-chain ceramides and the subsequent activation of autophagy. portlandpress.com

Long-chain ceramides (C16 to C24) are generally considered important for inducing cell death and autophagy. tandfonline.com In the context of preeclampsia, a condition characterized by oxidative stress, an accumulation of ceramides contributes to increased trophoblast cell autophagy. tandfonline.com

Impact on Organelle Function (e.g., ER-Golgi Trafficking, Vacuolar Fusion)

The structural properties of this compound are vital for the function and dynamics of various organelles, including the endoplasmic reticulum (ER), Golgi apparatus, and vacuoles.

In the context of ER-to-Golgi trafficking, C24-ceramides have been shown to be crucial for the formation and dynamics of tubular structures that act as ER-Golgi Intermediate Compartments (ERGICs). researchgate.netbiorxiv.org The inhibition of C24-ceramide synthesis alters the trafficking through this network, confirming the functional role of this specific sphingolipid species in the early secretory pathway. researchgate.netbiorxiv.org

C24 sphingolipids also play a role in vacuolar (the yeast equivalent of the lysosome) function. The absence of very-long-chain fatty acid (VLCFA)-containing sphingolipids in yeast affects vacuole membrane fluidity and morphology. biorxiv.org This disruption ultimately impairs the tethering stage of homotypic vacuole fusion, an essential process for vacuolar maintenance and function. biorxiv.org This highlights the importance of the C24 acyl chain in maintaining the physical properties of organellar membranes required for trafficking and fusion events.

Influence on Cytoskeletal Dynamics and Cell Migration

The structural integrity and dynamic nature of the cell's cytoskeleton, along with the process of cell migration, are critically influenced by the composition of the plasma membrane. This compound, a key component of the membrane, plays a significant, often indirect, role in these processes primarily through its metabolism and its interactions with other membrane components.

The influence of this compound on the cytoskeleton is frequently mediated by its hydrolysis into ceramide by the enzyme sphingomyelinase. biorxiv.org For instance, research has shown that a decrease in C24:1 sphingomyelin levels, paralleled by an increase in C24:1 ceramide, can trigger remodeling of the cytoskeleton. nih.gov This conversion impacts the actin cytoskeleton network located proximally to the plasma membrane. biorxiv.org Furthermore, sphingolipids and their organizational effects on other lipids like cholesterol have an indirect connection to the cytoskeleton. nih.gov The organization of sphingolipids within the membrane can be influenced by an indirect mechanism involving the cytoskeleton. nih.gov In immune cells, such as T cells, sphingomyelinase activity and sphingolipids, in general, have a pronounced impact on cytoskeletal dynamics. frontiersin.org

Cell migration, a process fundamentally dependent on dynamic cytoskeletal rearrangements, is also modulated by sphingomyelin metabolism. Sphingolipids are enriched in focal adhesions, which are crucial structures that link the extracellular matrix to the actin cytoskeleton and are essential for cell movement. biologists.com The enzymatic activity of neutral sphingomyelinase 2 (NSM2), which hydrolyzes sphingomyelin, is required for the directional migration of T cells. frontiersin.org Depletion of sphingomyelin has been shown to inhibit directed cell migration in human T cells. bohrium.com In the context of pathology, alterations in the levels of C24 sphingolipid metabolites are linked to cell migration in cancer. Studies have found that higher tissue levels of C24:1-ceramide, a product of this compound hydrolysis, are associated with lymph node metastasis in pancreatic cancer patients, suggesting a role in promoting cell migration and invasion. mdpi.com

The following table summarizes key research findings on the influence of this compound and its metabolites on the cytoskeleton and cell migration.

Interactive Data Table: Research Findings on this compound's Role in Cytoskeletal Dynamics and Cell Migration

Molecule StudiedCellular Context/ModelKey Finding on Cytoskeleton/Migration
C24:1 Sphingomyelin / C24:1 CeramideCisplatin-treated cellsA decrease in C24:1 SM with a concurrent increase in C24:1 ceramide was linked to cytoskeletal remodeling. nih.gov
SphingomyelinRBL-IgE(-) cellsHydrolysis of sphingomyelin to ceramide affects the actin cytoskeleton network near the plasma membrane. biorxiv.org
SphingolipidsGeneralThe organization of sphingolipids in the plasma membrane can be affected by the cytoskeleton. nih.gov
SphingomyelinHuman T CellsDepletion of sphingomyelin inhibits CXCL12-mediated directed cell migration. bohrium.com
Sphingomyelinase (acts on SM)T CellsEnzyme activity is crucial for T cell morphological polarization and directional migration. frontiersin.org
C24:1 Ceramide (from SM)Pancreatic Cancer TissueElevated levels were found in patients with lymph node metastasis, indicating a role in cancer cell migration. mdpi.com
SphingolipidsGeneralAre enriched in focal adhesions, which are key for cell migration. biologists.com

C24 Sphingomyelin in Physiological Systems and Disease Mechanisms

Role in Myelin Sheath Formation and Neuronal Cell Biology

Sphingolipids, including C24 sphingomyelin (B164518), are crucial for the development and maintenance of the nervous system's functional integrity. royalsocietypublishing.org The composition of sphingolipids in the brain is dynamic, changing as the brain develops and ages. royalsocietypublishing.org

The gray matter of the brain is rich in gangliosides, a type of glycosphingolipid, while the white matter, which is composed of myelinated axons, has high concentrations of sphingomyelin, galactosylceramide, and sulfatide. royalsocietypublishing.org Specifically, the fatty acid C18 is predominant in the ceramides (B1148491) of the gray matter, whereas C24 is the dominant fatty acid in the white matter. royalsocietypublishing.org This distribution aligns with the high expression of ceramide synthase 1 (CERS1) in the gray matter and CERS2, which is responsible for producing very-long-chain C22 and C24 sphingolipids, in the white matter. royalsocietypublishing.orgbiorxiv.org

Myelination, the process of forming the myelin sheath around axons, involves a significant increase in the levels of sphingomyelin and other myelin-specific sphingolipids. royalsocietypublishing.org The myelin sheath is a specialized, multilayered membrane that is essential for the proper functioning of the nervous system. mdpi.com C24 sphingomyelin, as a major component of myelin, is vital for its structural integrity and stability. royalsocietypublishing.orgmdpi.com Studies on mice deficient in CERS2 have revealed defects in the myelin sheath, highlighting the importance of very-long-chain sphingolipids in myelination. biorxiv.org

Beyond its structural role, sphingomyelin and its metabolites are involved in various aspects of neuronal cell biology, including neurogenesis, neuronal plasticity, and signal transduction. mdpi.com

Contributions to Immune Cell Regulation and Inflammatory Responses

Sphingolipids are key regulators of the immune system, influencing the function of both innate and adaptive immune cells. mdpi.comamegroups.org They are involved in critical phases of the acute inflammatory response, such as the migration of immune cells, recognition of foreign agents, and the activation and differentiation of immune cells. d-nb.info

Long-chain (C16) and very-long-chain (C24) ceramides, which are precursors to sphingomyelin, can inhibit the activation of macrophages by lipopolysaccharide (LPS), a component of bacterial cell walls. mdpi.com This inhibition occurs without causing cell death. mdpi.com Ceramide can also exert anti-inflammatory effects on neutrophils and other immune cells. nih.gov

The metabolism of sphingolipids is intricately linked to inflammatory signaling pathways. amegroups.org For instance, the pro-inflammatory cytokine TNF-α can stimulate the production of ceramide and sphingosine (B13886), which can, in turn, mediate cellular responses like apoptosis. d-nb.info In microglia, the resident immune cells of the central nervous system, sphingomyelinase-produced long-chain ceramides (C16-C24) can activate the pro-inflammatory transcription factor NF-κB. bmbreports.org

The balance between different sphingolipid species is crucial for regulating immune responses. While ceramides can have both pro- and anti-inflammatory roles depending on the context, another sphingolipid, sphingosine-1-phosphate (S1P), generally promotes immune cell activation and migration. mdpi.comnih.gov

Mechanistic Implications in Metabolic Dysregulation

Association with Insulin (B600854) Sensitivity and Glucose Metabolism Mechanisms

Emerging evidence points to a significant role for sphingolipids, including this compound and its precursor, C24 ceramide, in the regulation of insulin sensitivity and glucose metabolism. nih.govphysiology.org Dysregulation of sphingolipid metabolism is increasingly implicated in the pathogenesis of insulin resistance and type 2 diabetes. plos.org

Ceramides can interfere with insulin signaling pathways. One of the primary mechanisms is the inhibition of the protein kinase Akt/PKB, a key component of the insulin signaling cascade. nih.gov This inhibition can occur through the activation of protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt/PKB. nih.gov Reduced Akt/PKB activity impairs the translocation of the glucose transporter GLUT4 to the cell membrane, leading to decreased glucose uptake by cells. nih.gov

The chain length of the fatty acid in ceramide appears to be a critical determinant of its effect on insulin sensitivity. While an increase in long-chain ceramides (C16-C22) is often correlated with insulin resistance, very-long-chain ceramides (C>22), such as C24 ceramide, may have a protective role, improving insulin signal transduction. researchgate.net However, other studies have shown that elevated levels of C24:1 ceramide are associated with insulin resistance. physiology.org Furthermore, infusion of LDL carrying C24-ceramide has been shown to reduce whole-body glucose clearance in animal models. mdpi.com

In individuals with type 2 diabetes, serum levels of C24:1 ceramide have been found to be significantly higher and positively correlated with insulin resistance. physiology.org Similarly, in peripartal dairy cows, which naturally develop insulin resistance, circulating C24:0-ceramide was inversely associated with glucose clearance rates. plos.org

Role in Fatty Acid Oxidation and Lipid Homeostasis

Sphingolipids are deeply involved in the regulation of lipid homeostasis and fatty acid metabolism. The synthesis of sphingolipids begins with the condensation of serine and a fatty acid, typically palmitoyl-CoA. aocs.org The subsequent elongation of the fatty acid chain is a key step in producing the diverse range of sphingolipid species. aocs.org

Ceramide synthase 2 (CerS2) is the primary enzyme responsible for the synthesis of very-long-chain ceramides, including C22, C24, and C24:1 ceramides. nih.gov In the liver, CerS2 is the major isomer, and its products can inhibit β-oxidation, the process of breaking down fatty acids. nih.gov This inhibition can lead to a compensatory increase in long-chain C16-ceramides, predisposing individuals to diet-induced fatty liver and insulin resistance. nih.gov

The balance between different sphingolipid species is crucial for maintaining lipid homeostasis. Alterations in this balance, such as a shift from C24 to C16 sphingolipids, can have significant cellular consequences. mdpi.com

Dysregulation in Cancer Progression and Metastasis Mechanisms

Altered C24 Sphingolipid Metabolism in Tumor Cells

The metabolism of sphingolipids is frequently altered in cancer cells, and these changes can contribute to tumor progression, metastasis, and resistance to therapy. gavinpublishers.commdpi.com While ceramide is generally considered a pro-apoptotic lipid that can suppress tumor growth, its role can be complex and dependent on its acyl chain length and the cancer type. gavinpublishers.comnih.gov

In some cancers, there is an upregulation of enzymes involved in the de novo synthesis of ceramides, leading to an increase in multiple ceramide species, including C24:0 and C24:1. mdpi.com For instance, in patients with metastatic pancreatic cancer, higher levels of C24:1 ceramide have been found in tumor specimens compared to those without nodal disease. mdpi.com Similarly, in head and neck cancers, C24 and C24:1 ceramides are increased. gavinpublishers.com In breast cancer, high levels of C24:0 and C24:1 ceramides in mammary tumor tissue have been associated with a more aggressive phenotype. mdpi.com

In gallbladder cancer, elevated levels of C24-ceramide have been identified as a potential diagnostic biomarker and are associated with tumor staging, metastasis, and poorer prognosis. uq.edu.au Mechanistically, C24-ceramide was found to promote gallbladder cancer cell proliferation and migration by directly binding to and activating the mTOR signaling pathway. uq.edu.au

Conversely, in some other cancer cell lines, such as breast and colon cancer, increasing C24-ceramide levels has been shown to enhance proliferation, while shorter-chain ceramides inhibit it. nih.gov

The metabolism of ceramide into other sphingolipids, such as sphingomyelin and sphingosine-1-phosphate (S1P), can also promote tumor progression. aacrjournals.org For example, C24-sphingomyelin has been found to increase the fluidity of the cell membrane, which can contribute to the distant metastasis of tumor cells. aacrjournals.org

Table of Research Findings on this compound

Area of Research Key Findings References
Neuronal Biology This compound is a major component of the myelin sheath in the white matter of the brain. royalsocietypublishing.orgmdpi.com
CERS2, the enzyme for C24 sphingolipid synthesis, is highly expressed in white matter. royalsocietypublishing.orgbiorxiv.org
Defects in C24 sphingolipid synthesis lead to myelin sheath defects. biorxiv.org
Immune Regulation C24 ceramide can inhibit macrophage activation. mdpi.com
Long-chain ceramides (C16-C24) can activate the pro-inflammatory NF-κB pathway in microglia. bmbreports.org
Metabolic Dysregulation C24:1 ceramide levels are elevated in type 2 diabetes and correlate with insulin resistance. physiology.org
C24 ceramides in the liver can inhibit fatty acid oxidation. nih.gov
Cancer Progression Elevated C24 ceramide is found in pancreatic, head and neck, and breast cancers. gavinpublishers.commdpi.commdpi.com
C24-ceramide promotes gallbladder cancer progression by activating mTOR signaling. uq.edu.au

Table of Mentioned Compounds

Compound Name
C16 Ceramide
C18 Ceramide
C20 Ceramide
C22 Ceramide
C24 Ceramide
C24:1 Ceramide
This compound
Ceramide
Ceramide-1-phosphate
Dihydroceramides
Galactosylceramide
Glucosylceramides
Lipopolysaccharide (LPS)
Serine
Sphinganine
Sphingosine
Sphingosine-1-phosphate (S1P)
Sulfatide

Impact on Tumor Cell Membrane Fluidity and Invasiveness

This compound, a key component of cell membranes, has been identified as a significant factor in the progression of cancer, particularly through its influence on the physical properties of tumor cell membranes. aacrjournals.org Research indicates that the metabolism of ceramide into other sphingolipids, including this compound, can promote tumor advancement. aacrjournals.org Specifically, elevated levels of this compound have been shown to increase the fluidity of the cell membrane. aacrjournals.org This heightened fluidity is believed to contribute to the distant metastasis of tumor cells, enhancing their invasive capabilities. aacrjournals.org

Studies have demonstrated a correlation between the mediator complex subunit 8 (MED8) and sphingolipid metabolism. aacrjournals.org MED8 has been found to positively regulate ELOVL1, an enzyme responsible for producing the C24 acyl-CoAs necessary for C24 sphingolipid synthesis. aacrjournals.org Consequently, MED8 enhances tumor cell membrane fluidity and migratory ability, likely through its effects on this compound metabolism. aacrjournals.org Furthermore, small extracellular vesicles enriched with MED8 can transfer this invasive potential to recipient cells by increasing their membrane fluidity. aacrjournals.org In contrast, the degradation of plasma membrane sphingomyelins by the enzyme sphingomyelinase leads to an increase in membrane fluidity by displacing cholesterol with ceramide in lipid rafts. msu.ru

The role of sphingolipids in cancer is complex, with different chain lengths of ceramides exhibiting opposing effects on cell proliferation and membrane fluidity. oncotarget.com While some ceramides are considered tumor-suppressors, the conversion to sphingomyelin can foster tumor growth. msu.ruoncotarget.com An abnormally high concentration of sphingomyelin in the cell membrane decreases its fluidity and permeability, leading to increased rigidity. msu.ru This alteration can interfere with cell-to-cell communication and signaling pathways, ultimately promoting uncontrolled cell growth and invasion. msu.ru

Table 1: Impact of this compound on Tumor Cells

FeatureImpact of Increased this compound
Membrane Fluidity Increases
Cell Invasiveness Enhances
Metastasis Contributes to distant metastasis

Involvement in Neurodegenerative Conditions and Lysosomal Storage Disorders

Lysosomal Accumulation in Niemann-Pick Disease Type A/B

Niemann-Pick disease (NPD) types A and B are lysosomal storage disorders resulting from mutations in the SMPD1 gene, which leads to a deficiency of the enzyme acid sphingomyelinase (ASM). wikipedia.orgmedscape.com This enzymatic defect causes the pathological accumulation of its substrate, sphingomyelin, within the lysosomes of cells, particularly those of the monocyte-macrophage system. wikipedia.orgmedscape.com

In the severe infantile-onset NPD type A, a complete lack of ASM activity results in a massive buildup of sphingomyelin in various organs, including the liver, spleen, lungs, and, notably, the brain. This accumulation in the central nervous system leads to a rapidly progressive neurodegenerative course, which is fatal in early childhood. medscape.com Animal models of ASM deficiency show a significant, up to 6-fold, increase in sphingomyelin content in the brain compared to healthy counterparts. researchgate.net This accumulation is associated with the loss of Purkinje cells, neuroinflammation, and the presence of lipid-filled inclusions in neurons. researchgate.net

NPD type B is a more attenuated form of the disease, characterized by visceral sphingomyelin storage, primarily affecting the liver, spleen, and lungs, with minimal to no neurological involvement in most cases. There are also intermediate phenotypes (NPD type A/B) that exhibit a combination of visceral and neurological symptoms. The accumulation of sphingomyelin in affected tissues leads to symptoms such as an enlarged liver and spleen (hepatosplenomegaly), lung disease, and low platelet counts. wikipedia.orgnih.gov

Table 2: Sphingomyelin Accumulation in Niemann-Pick Disease Type A/B

Disease TypeASM ActivityPrimary Affected OrgansNeurological Involvement
NPD Type A Complete DeficiencyLiver, Spleen, Lungs, BrainSevere and Progressive
NPD Type B Partial DeficiencyLiver, Spleen, LungsAbsent or Mild
NPD Type A/B Intermediate DeficiencyLiver, Spleen, Lungs, BrainVariable

Role in Alzheimer's and Parkinson's Disease Pathogenesis

Alterations in sphingolipid metabolism, including that of this compound, have been implicated in the pathogenesis of both Alzheimer's disease (AD) and Parkinson's disease (PD).

In Alzheimer's disease, studies of brain tissue have consistently shown decreased levels of sphingomyelins and increased levels of ceramides. nih.gov The most significant changes are observed in the very long-chain species, C24:0 and C24:1 sphingomyelin. nih.gov These particular sphingolipids are enriched in endosomal and lysosomal compartments, which are critical sites for the processing of amyloid precursor protein (APP), a key step in the formation of amyloid-beta (Aβ) plaques, a hallmark of AD. nih.gov The self-aggregation of Aβ is a pivotal event in AD pathogenesis, and lipids are known to play a role in this process. nih.gov Furthermore, an increase in the de novo synthesis of ceramides, particularly those containing C22:0 and C24:0 fatty acids, has been noted in the early stages of AD. frontiersin.org

In Parkinson's disease, the involvement of sphingomyelin is complex and appears to be location-dependent within the brain. nih.gov Analysis of post-mortem brain tissue from PD patients has revealed decreased levels of C24:1 sphingomyelin in the anterior cingulate cortex. nih.gov In contrast, other studies have reported that plasma levels of C24:1 ceramide are significantly higher in PD patients with dementia compared to those without cognitive impairment and healthy controls. frontiersin.org This suggests that dysregulation of C24 sphingolipid metabolism may be associated with the cognitive decline seen in some PD patients. frontiersin.org Sphingomyelin is crucial for brain function, playing roles in the structure of the myelin sheath, nerve impulse transmission, and the localization of neurotransmitter receptors. nih.govresearchgate.net

Table 3: this compound Alterations in Neurodegenerative Diseases

DiseaseKey Findings Related to this compound
Alzheimer's Disease Decreased levels of C24:0 and C24:1 sphingomyelin in brain tissue. nih.gov
Parkinson's Disease Decreased level of C24:1 sphingomyelin in the anterior cingulate cortex. nih.gov
Higher plasma levels of C24:1 ceramide (derived from sphingomyelin) in patients with dementia. frontiersin.org

Contributions to Cardiovascular Pathophysiology

Sphingolipids, including this compound and its metabolic precursor ceramide, have emerged as important players in the development and progression of cardiovascular diseases. frontiersin.org Elevated plasma levels of most sphingomyelin and ceramide species are observed in patients with coronary artery disease. mdpi.com

Specifically, saturated very long-chain ceramides like C24:0 ceramide, and in some studies, C24:0 sphingomyelin, show a positive correlation with heart failure. frontiersin.org Higher levels of the C16:0/C24:0 ceramide ratio have been associated with lower left ventricular ejection fraction and other indicators of unfavorable cardiac pathology. aginganddisease.org In hypertensive patients, total plasma levels of ceramides, particularly C24:1 and C24:0, are significantly higher than in individuals with normal blood pressure. nih.gov Similarly, spontaneously hypertensive rats exhibit increased plasma concentrations of total ceramides, including C24:1 and C24:0. nih.gov

The mechanisms by which these lipids contribute to cardiovascular disease are multifaceted. Ceramides are implicated in promoting the formation of foam cells, inducing pro-inflammatory cytokines, and facilitating the infiltration of oxidized LDL into the subendothelial space, all of which contribute to atherosclerosis. frontiersin.org In cardiomyocytes, ceramides can alter cellular energetics, induce the formation of reactive oxygen species, and promote apoptosis, actions that can contribute to heart failure. nih.gov Furthermore, specific ceramides play roles in regulating blood vessel function; for instance, C24:0 and C24:1 ceramides are involved in controlling blood flow-induced vasodilation. aginganddisease.org

Table 4: Association of C24 Sphingolipids with Cardiovascular Conditions

Cardiovascular ConditionAssociated C24 Sphingolipid Alteration
Heart Failure Positive correlation with C24:0 sphingomyelin and C24:0 ceramide. frontiersin.org
Hypertension Higher plasma levels of C24:1 and C24:0 ceramides. nih.gov
Coronary Artery Disease Elevated plasma levels of sphingomyelins and ceramides. mdpi.com
Atherosclerosis Implicated in foam cell formation and endothelial dysfunction. frontiersin.org

Advanced Research Methodologies for C24 Sphingomyelin Study

Advanced Lipidomics Approaches

Advanced lipidomics provides the tools for the detailed profiling and quantification of C24 sphingomyelin (B164518) and related sphingolipids from complex biological samples.

Mass Spectrometry-Based Profiling and Quantification of C24 Sphingolipids

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the specific and sensitive profiling and quantification of sphingolipids, including those with a C24 acyl chain. longdom.orgnih.gov This method allows for the analysis of a broad range of sphingolipid classes, from simple sphingoid bases to complex glycosphingolipids. longdom.orgnih.gov

The general workflow involves the extraction of lipids from biological samples, such as cells or tissues. nih.gov A single-phase extraction method, followed by incubation at elevated temperatures, is often employed to ensure the optimal extraction of sphingolipids due to their high phase transition temperatures. nih.gov To minimize interference from more abundant glycerolipids, a saponification step using potassium hydroxide (B78521) is often included. nih.gov

For quantification, a cocktail of internal standards, including non-naturally occurring odd-chain ceramides (B1148491) like C17 and C25 ceramides, is added to the sample. 51yunjian.comarchivesofmedicalscience.com The use of two different internal standards allows for the accurate quantification of both long-chain (C14-C20) and very-long-chain (C24 and C24:1) ceramides in a single chromatographic run. 51yunjian.com

The analysis is typically performed on a triple quadrupole or a quadrupole linear ion trap mass spectrometer operating in multiple reaction monitoring (MRM) mode. longdom.orgarchivesofmedicalscience.com In positive ion mode, sphingomyelins are often identified by the characteristic fragment ion of the phosphocholine (B91661) headgroup (m/z 184.1). acs.org For ceramides, the transition from the protonated parent ion to the common daughter ion (m/z 264) is frequently monitored. longdom.org For instance, the MS/MS transition for C24 ceramide is m/z 650→264. 51yunjian.com

This methodology has been successfully applied to quantify distinct ceramide species in various rat tissues and human plasma, with limits of detection in the picogram per milliliter range. 51yunjian.com Furthermore, mass spectrometry-based approaches have revealed alterations in C24:1 ceramide levels in the tumor specimens of pancreatic cancer patients with lymph node metastasis, highlighting the clinical relevance of profiling these specific sphingolipids. mdpi.com Imaging mass spectrometry has also been employed to visualize the tissue distribution of sphingomyelin species with different acyl chain lengths, revealing that C24-sphingomyelins are decreased in the renal cortex of mice with sphingomyelin synthase 2 deficiency. plos.org

Table 1: Selected MS/MS Transitions for C24 Sphingolipid-Related Species

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
C24:1 Ceramide 648 264 51yunjian.com
C24:0 Ceramide 650 264 51yunjian.com

Chromatography-Based Separation Techniques (e.g., UPLC)

To achieve accurate quantification and resolve isomeric and isobaric lipid species, mass spectrometry is coupled with advanced chromatographic separation techniques. nih.gov Ultra-high-performance liquid chromatography (UHPLC), in particular, offers significant advantages for sphingolipid analysis. researchgate.net

UHPLC systems, utilizing columns with sub-2 µm particles, provide excellent separation of sphingolipid subspecies based on their N-acyl chain length. longdom.org This high resolving power is crucial, for example, to separate C24:1 glucosylceramide from C24:0 glucosylceramide, preventing the M+2 isotope of the former from interfering with the measurement of the latter. longdom.org The use of UHPLC can significantly shorten analysis times, with some methods achieving the elution of various sphingolipid classes within a 15-minute run, while maintaining good resolution and peak shape. longdom.org

Both reversed-phase and normal-phase chromatography are employed in sphingolipid analysis. nih.gov Reversed-phase HPLC separates lipids based on the length and saturation of their acyl chains, which is useful for resolving species like sphingosine (B13886) and sphinganine. nih.gov Normal-phase HPLC, on the other hand, separates lipids based on the polarity of their headgroups, allowing for the separation of different sphingolipid classes such as ceramides, hexosylceramides, and sphingomyelins from each other. nih.gov

The combination of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) has been established as a robust and validated assay for the quantification of various ceramide species, including C24:0 and C24:1, in human plasma. researchgate.net

Biophysical Techniques for Membrane Analysis

Biophysical techniques are indispensable for understanding the physical behavior of C24 sphingomyelin within lipid membranes and its influence on membrane properties.

Utilization of Giant Unilamellar Vesicles (GUVs) and Giant Plasma Membrane Vesicles (GPMVs)

Giant Unilamellar Vesicles (GUVs) and Giant Plasma Membrane Vesicles (GPMVs) are powerful model systems for studying the lateral organization of membranes. biorxiv.orgresearchgate.net GUVs are artificially created vesicles, typically in the micrometer size range, which allows for the direct visualization of lipid domains using fluorescence microscopy. molbiolcell.org GPMVs are derived from the plasma membranes of cells and provide a more biologically relevant context for studying lipid phase behavior. molbiolcell.org

Studies using GUVs have been instrumental in elucidating the distinct role of this compound in membrane organization. In symmetric GUVs containing both this compound and cholesterol, the formation of microdomains is observed, similar to GUVs containing C16 sphingomyelin. biorxiv.orgbiorxiv.org However, a remarkable difference emerges in asymmetric GUVs where this compound is exclusively present in the outer leaflet. Under these conditions, this compound completely suppresses the formation of optically resolvable microdomains. biorxiv.orgresearchgate.netbohrium.com In stark contrast, C16 sphingomyelin in the outer leaflet continues to promote domain formation. biorxiv.org This suppressive effect of asymmetrically placed this compound is observed across a range of temperatures and cholesterol concentrations. researchgate.net

Confocal microscopy of GUVs composed of ternary lipid mixtures has also shown that while saturated C16:0 and C24:0 sphingomyelins induce phase segregation, the monounsaturated C24:1 sphingomyelin promotes the formation of a homogeneous single phase, preventing lateral domain segregation. nih.govresearchgate.net These findings in model GUV systems highlight the critical and unique role of the C24 acyl chain of sphingomyelin in governing the lateral heterogeneity of membranes. biorxiv.orgnih.gov

Molecular Dynamics Simulations for Lipid-Lipid and Lipid-Protein Interactions

Molecular dynamics (MD) simulations provide atomic-level insights into the behavior of this compound within a lipid bilayer, complementing experimental approaches. biorxiv.orgbohrium.comnih.gov These computational models can simulate the interactions between individual lipid molecules and between lipids and proteins over time.

All-atom and coarse-grained MD simulations have revealed a unique characteristic of this compound: its long acyl chain has a tendency to interdigitate into the opposing leaflet of the bilayer. biorxiv.orgrsc.org This interdigitation is a consequence of the significant length mismatch between the C24 acyl chain and the sphingosine backbone. biorxiv.org

Simulations have shown that this interdigitation has a profound effect on the distribution of cholesterol within the membrane. Free energy calculations from MD simulations suggest that when this compound is in the outer leaflet, cholesterol has a preference for the inner leaflet. biorxiv.orgresearchgate.netbohrium.com This is in contrast to membranes with C16 sphingomyelin in the outer leaflet, where cholesterol is more evenly partitioned or prefers the outer leaflet. biorxiv.orgrsc.org The simulations indicate that this compound engages in weaker hydrogen bonding with cholesterol in the outer leaflet compared to C16 sphingomyelin. biorxiv.org

Coarse-grained MD simulations have further explored the impact of sphingomyelin acyl chain length on cholesterol distribution in asymmetric membranes, confirming that while more cholesterol is generally found in the outer leaflet, the presence of long-chain sphingomyelin leads to a greater depletion of cholesterol from the inner leaflet compared to short-chain sphingomyelin. rsc.org These simulations are crucial for building a mechanistic understanding of how the specific molecular structure of this compound influences the broader organization and composition of the plasma membrane. rsc.orgrsc.org

Table 2: Summary of this compound Effects in Biophysical Models

Technique Model System Key Finding Regarding this compound Reference
Confocal Microscopy Asymmetric GUVs Suppresses microdomain formation when exclusively in the outer leaflet. biorxiv.orgresearchgate.netbohrium.com
Molecular Dynamics Asymmetric Bilayers The C24 acyl chain interdigitates into the inner leaflet. biorxiv.orgrsc.org
Molecular Dynamics Asymmetric Bilayers Promotes the partitioning of cholesterol to the inner leaflet. biorxiv.orgresearchgate.netbohrium.com

Fluorescence Resonance Energy Transfer (FRET) for Membrane Microdomain Studies

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular proximity and has been adapted to investigate the organization of membrane microdomains, which are often too small to be resolved by conventional light microscopy. biorxiv.orgresearchgate.netcognit.ca In the context of this compound research, FRET has been used to monitor the clustering of GPI-anchored proteins, which are known to preferentially partition into liquid-ordered (Lo) domains or "rafts". biorxiv.orgresearchgate.net

The principle of these experiments involves expressing two GPI-anchored proteins tagged with a FRET donor (e.g., mCFP) and a FRET acceptor (e.g., mYFP) in live cells. biorxiv.org An increase in FRET efficiency between the donor and acceptor indicates that the proteins are in closer proximity, which is interpreted as an increase in their concentration within submicron domains. biorxiv.orgresearchgate.net

Studies in HeLa cells where endogenous sphingolipids were depleted and then replenished with either C16 or this compound have demonstrated the distinct effects of these two lipids on membrane organization at the submicron level. biorxiv.org Cells replenished with C16 sphingomyelin showed a high FRET efficiency, suggesting the formation of submicron domains that concentrate the GPI-anchored proteins. biorxiv.org Conversely, cells replenished with this compound exhibited a significantly lower FRET efficiency, similar to that observed in sphingolipid-depleted cells. biorxiv.org

These FRET-based findings in live cells corroborate the observations from GUV experiments, providing strong evidence that this compound suppresses the formation of submicron domains in the plasma membrane. biorxiv.orgresearchgate.netbohrium.comnih.gov This effect is attributed to the ability of this compound to alter the transbilayer distribution of cholesterol, thereby disrupting the conditions necessary for the formation of stable, ordered domains. biorxiv.orgcognit.ca

Atomic Force Microscopy (AFM) for Membrane Nanomechanics

Atomic force microscopy (AFM) is a powerful tool for studying the topography and nanomechanical properties of lipid bilayers at high resolution. researchgate.net In the context of this compound, AFM has been instrumental in visualizing the formation of lipid domains and assessing the mechanical stability of membranes.

Studies using AFM have shown that the presence of a double bond in the acyl chain of C24:1 sphingomyelin leads to decreased molecular packing in lipid bilayers compared to its saturated counterpart, C24:0 sphingomyelin. nih.govresearchgate.net Unlike C16:0 and C24:0 sphingomyelins, C24:1 sphingomyelin does not promote phase segregation in ternary lipid mixtures containing cholesterol and DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine). researchgate.netnih.gov Instead, it forms a single, homogeneous phase with nanomechanical stability intermediate between that of liquid-ordered (Lo) and liquid-disordered (Ld) phases. nih.govnih.gov This suggests that unsaturated this compound may help maintain lipid homogeneity within membranes. nih.gov

AFM force spectroscopy measurements have been used to quantify the nanomechanical resistance of membranes containing this compound. researchgate.net These studies have revealed that even in simple model systems, the biophysical properties of sphingolipids are markedly influenced by their N-acyl chain length. mdpi.com For instance, in complex lipid mixtures, C24:0 sphingomyelin acts similarly to shorter-chain sphingomyelins in terms of inducing phase separation and increasing membrane stiffness. avantiresearch.com However, AFM has also uncovered dynamic processes, such as the time-dependent disappearance of domains in supported lipid bilayers containing a combination of C24:0 and C24:1 sphingolipids, highlighting the influence of the substrate on membrane organization. researchgate.netmdpi.com

Furthermore, AFM imaging has been used to characterize the morphology of domains in biomimetic membranes containing milk sphingomyelin, which is rich in long-chain fatty acids. acs.org These studies have shown that cholesterol modulates the size, shape, and protuberance of sphingomyelin-enriched domains, as well as reduces the membrane's resistance to perforation. acs.org

Differential Scanning Calorimetry (DSC) for Thermotropic Behavior

Differential scanning calorimetry (DSC) is a key technique for characterizing the thermotropic behavior of lipid bilayers, providing information on phase transition temperatures and enthalpies. nih.govnii.ac.jp For this compound, DSC studies have revealed complex phase behaviors that are dependent on acyl chain saturation and interactions with other lipids. nih.govnih.gov

Pure, fully hydrated C24:1 sphingomyelin exhibits a melting temperature significantly lower than its saturated C24:0 counterpart. nih.gov The thermotropic behavior of sphingomyelins often presents as complex endotherms, which can be attributed to factors like partial chain interdigitation and the existence of metastable crystalline states. nih.gov For instance, mixtures of this compound with other lipids can lead to non-ideal mixing and complex phase diagrams. nih.gov

The interaction of this compound with cholesterol has also been investigated using DSC. nih.gov These studies demonstrate that cholesterol modulates the physical properties of sphingomyelin bilayers, leading to the formation of a liquid-ordered (Lo) phase. nih.govresearchgate.net The thermotropic behavior of natural sphingomyelin extracts, such as milk sphingomyelin, is particularly complex due to the heterogeneous mixture of different molecular species. nih.govresearchgate.net Heating of milk sphingomyelin bilayers reveals multiple structural reorganizations, including the melting of C16:0-SM and the conversion of longer-chain species between different interdigitated gel phases before transitioning to a fluid liquid-crystal phase. nih.govresearchgate.net

DSC has also been employed to compare the phase transitions of different stereoisomers of sphingomyelin, revealing that subtle changes in stereochemistry can influence the packing and stability of the lipid bilayer. nih.gov

Cellular and Molecular Biological Tools

To elucidate the specific functions of this compound within a cellular context, a variety of molecular and cellular biology techniques are employed. These tools allow for the manipulation of this compound levels and the investigation of the resulting cellular phenotypes.

Gene Knockdown/Knockout Models (e.g., ELOVL1, CERS2) in Cell Lines and Organisms

A powerful approach to studying the function of this compound involves the genetic manipulation of enzymes responsible for its synthesis. The key enzymes are Fatty Acid Elongase 1 (ELOVL1), which produces the C24 acyl-CoA precursor, and Ceramide Synthase 2 (CERS2), which synthesizes C24 ceramide. researchgate.netnih.govbiomolther.org

In cell lines such as HeLa cells, knockdown of either ELOVL1 or CERS2 using siRNA results in a significant reduction in C24 sphingolipid levels, with a corresponding increase in C16 sphingolipids. researchgate.netnih.govoup.comscispace.com This shift in sphingolipid composition has been shown to increase the susceptibility of cells to apoptosis induced by various stimuli, including cisplatin, UV radiation, and C6 ceramides. researchgate.netnih.gov These findings suggest that the acyl chain length of sphingolipids plays a crucial role in membrane properties and cell signaling pathways related to cell death. nih.gov

In vivo studies using knockout mouse models have further illuminated the physiological importance of C24 sphingolipids. Cers2-deficient mice exhibit a dramatic reduction in C24 sphingolipids in tissues where they are normally abundant, such as the liver, kidney, and brain. biomolther.orgresearchgate.net These mice display significant pathologies, including defects in myelin sheath stability, cerebellar degeneration, and the development of hepatocellular carcinomas. biomolther.orgresearchgate.net The lack of C24-containing galactosylceramide and sulfatide in the myelin of these mice underscores the critical role of C24 sphingolipids in maintaining the integrity of the nervous system. biomolther.orgbiorxiv.org Similarly, Elovl1 knockout mice also show a severe decrease in C24 sphingolipid levels in various tissues. biomolther.org

These genetic models have been instrumental in demonstrating the non-redundant functions of C24 sphingolipids in diverse biological processes, from maintaining membrane integrity and regulating apoptosis to ensuring proper organ function and preventing tumorigenesis. biomolther.orgoup.comscispace.com

In Vitro Cell Culture Systems for Mechanistic Investigations (e.g., HeLa cells)

In vitro cell culture systems, particularly using cell lines like HeLa cells, are invaluable for dissecting the molecular mechanisms underlying the functions of this compound. researchgate.netnih.gov These systems allow for controlled experiments where sphingolipid composition can be manipulated and the downstream cellular effects can be precisely measured.

HeLa cells have been extensively used in studies involving the knockdown of ELOVL1 and CERS2, which, as mentioned, alters the balance between C24 and C16 sphingolipids. researchgate.netnih.govoup.comscispace.com Such studies have demonstrated that a shift from C24 to C16 sphingolipids enhances apoptosis, highlighting the influence of sphingolipid acyl chain length on cell fate decisions. researchgate.netnih.govmolbiolcell.org

Furthermore, HeLa cells have been used in "depletion-repletion" experiments to investigate the specific roles of C16 and this compound in the plasma membrane. biorxiv.org In these experiments, endogenous sphingolipids are first depleted using inhibitors of their synthesis, and then specific sphingomyelin species are exogenously supplied. biorxiv.org These studies have revealed that this compound, when present in the outer leaflet of the plasma membrane, suppresses the formation of submicron lipid domains. biorxiv.orgnih.gov This is in contrast to C16 sphingomyelin, which tends to facilitate the formation of these domains. biorxiv.org These findings, supported by molecular dynamics simulations, suggest that the long C24 acyl chain can interdigitate into the opposing leaflet of the membrane, influencing the distribution of other lipids like cholesterol. biorxiv.orgnih.gov

The use of HeLa cells has thus provided critical insights into how this compound governs the lateral organization of the plasma membrane and modulates cellular processes like apoptosis and signal transduction. biomolther.orgnih.gov

Reconstitution Systems for Studying Enzyme Activity and Lipid-Protein Binding

Reconstitution systems, which involve the use of purified lipids and proteins in a controlled in vitro environment, are essential for studying the direct biochemical interactions involving this compound. These systems allow researchers to investigate enzyme kinetics and lipid-protein binding without the complexity of the cellular milieu.

One key application of reconstitution systems is the characterization of ceramide synthase (CerS) activity. By incubating microsomal preparations (which contain CerS enzymes) with specific fatty acyl-CoA substrates (like C24-CoA) and a sphingoid base, the activity of enzymes like CERS2 can be directly measured. nih.gov These assays have been crucial for confirming the substrate specificity of different CerS isoforms and for determining how their activity is affected by genetic manipulations or small molecule inhibitors. nih.gov

Reconstitution into artificial lipid bilayers or nanodiscs is also used to study how the presence of this compound in a membrane affects the function of membrane proteins. This approach can reveal, for example, whether the activity of an ion channel or a receptor is modulated by the specific lipid environment created by this compound.

Furthermore, lipid-protein binding assays can be performed using reconstituted systems. For instance, by labeling either the lipid or the protein, techniques like surface plasmon resonance (SPR) or microscale thermophoresis (MST) can quantify the binding affinity between this compound and a protein of interest. These studies can identify specific protein domains that interact with this compound and help to elucidate how these interactions mediate downstream signaling events.

Application of Specific Enzyme Inhibitors and Activators

The pharmacological manipulation of this compound levels using specific enzyme inhibitors and activators is a cornerstone of its functional study. These small molecules provide a means to acutely alter sphingolipid metabolism and observe the immediate cellular consequences.

More specific inhibitors are also being developed. For example, several analogs of the immunosuppressive drug FTY720 (Fingolimod) have been identified as inhibitors of specific ceramide synthases. nih.govresearchgate.net For instance, the compound ST1060 has been shown to predominantly inhibit CERS2. nih.govresearchgate.net Such specific inhibitors are powerful tools for dissecting the roles of individual ceramide species, including those that are precursors to this compound. nih.gov

In addition to inhibitors, activators of sphingolipid-metabolizing enzymes can also provide insights. While specific activators of CERS2 are less common, studying the broader effects of stimulating sphingolipid turnover can be informative. For example, agents that activate sphingomyelinases, which break down sphingomyelin to ceramide, can be used to acutely generate ceramide and study its downstream signaling effects. jst.go.jp

The application of these inhibitors and activators, often in combination with genetic and cell biological approaches, allows for a multi-faceted investigation into the dynamic regulation and function of this compound in health and disease. jst.go.jpfrontiersin.org

Fluorescent Lipid Analogues and Probes for Live-Cell Imaging

The visualization of this compound (SM) in living cells is crucial for understanding its role in membrane organization and function. However, the study of endogenous lipids in their native environment presents significant challenges. To overcome these, researchers have developed fluorescently labeled lipid analogues and protein-based probes that enable the tracking and analysis of this compound dynamics within the complex architecture of the cell. These tools, in conjunction with advanced microscopy techniques, provide invaluable insights into the subcellular localization, trafficking, and interactions of this very long-chain sphingolipid.

Fluorescent lipid analogues are synthetic molecules that mimic the structure of natural lipids but are tagged with a fluorophore. These analogues can be introduced into live cells and their behavior monitored using fluorescence microscopy. For the study of sphingomyelin, several types of fluorescently labeled analogues have been employed, including those with pyrene, nitrobenzoxadiazole (NBD), and boron-dipyrromethene (BODIPY) fluorophores. molbiolcell.orgnih.gov

Pyrene-labeled sphingomyelins (PyrSMs) have been utilized to investigate the influence of acyl chain length on the endocytic trafficking of sphingomyelin. molbiolcell.org Studies using PyrSMs with varying acyl chain lengths (e.g., Pyr4SM, Pyr12SM, and Pyr14SM) have revealed that longer chain analogues show a preference for internalization. molbiolcell.org For instance, after a 2-hour chase period, approximately 45% of long-chain PyrSMs were found inside the cells compared to only 25% of the short-chain analogue. molbiolcell.org This suggests that the C24 acyl chain length significantly influences the intracellular transport of sphingomyelin.

NBD-labeled sphingolipids, such as NBD C6-ceramide, have been instrumental in studying sphingolipid metabolism and selectively staining the Golgi apparatus in both live and fixed cells. biotium.com While not a direct probe for this compound, NBD-ceramide serves as a valuable marker for the Golgi, an organelle central to sphingomyelin synthesis and trafficking. molbiolcell.org By co-labeling cells with PyrSMs and NBD-ceramide, researchers can assess the extent to which sphingomyelin localizes to the Golgi apparatus. molbiolcell.org

BODIPY-labeled sphingolipids are widely used due to their superior photophysical properties, including high fluorescence quantum yield and photostability, making them ideal for live-cell imaging. nih.govmdpi.com BODIPY-sphingomyelin analogues have been shown to initially localize to the plasma membrane and subsequently traffic to the Golgi apparatus and lysosomal compartments. mdpi.com The spectral properties of BODIPY dyes are concentration-dependent; at low concentrations, they emit green fluorescence, which shifts to red at higher concentrations, allowing for the dynamic visualization of lipid distribution. nih.gov This feature is particularly useful for studying the accumulation of sphingolipids in specific cellular regions.

In addition to fluorescent lipid analogues, protein-based probes that specifically recognize and bind to sphingomyelin offer another powerful approach for live-cell imaging. nih.govnih.gov These probes are often derived from toxins that have a natural affinity for sphingomyelin. nih.govnih.gov For example, equinatoxin II, a protein from a sea anemone, and lysenin, a protein from the earthworm, have been characterized as specific probes for sphingomyelin. nih.gov These proteins can be labeled with fluorophores and used to visualize the distribution of sphingomyelin-rich domains in the plasma membrane of living cells. nih.govnih.gov The use of non-toxic versions of these proteins allows for the long-term observation of sphingomyelin dynamics without inducing cell death. nih.gov

The combination of these fluorescent probes with advanced microscopy techniques, such as confocal and super-resolution microscopy, has enabled a more detailed understanding of this compound's role in membrane organization. nih.govmdpi.comnih.gov For instance, super-resolution microscopy can overcome the diffraction limit of light, allowing for the visualization of subcellular structures with unprecedented detail. mdpi.com

Research utilizing these methodologies has provided significant findings regarding this compound. Studies in live HeLa cells, where endogenous sphingolipids were replaced with either C16 or this compound, have demonstrated that outer leaflet this compound suppresses the formation of submicron domains in the plasma membrane. biorxiv.orgresearchgate.netresearchgate.net This effect is attributed to the ability of the very long C24 acyl chain to interdigitate into the opposing leaflet of the membrane, which in turn influences the distribution of other lipids like cholesterol. biorxiv.orgresearchgate.net Fluorescence resonance energy transfer (FRET) experiments between fluorescently-tagged proteins that reside in these domains have corroborated these findings, showing that this compound, but not C16 sphingomyelin, reduces FRET efficiency, indicative of domain disruption. biorxiv.orgresearchgate.netresearchgate.net

Interactive Data Table: Fluorescent Probes for Sphingomyelin Research

Probe TypeFluorophoreKey CharacteristicsCommon Applications in Sphingomyelin Research
Lipid Analogue PyreneEnvironment-sensitive fluorescence (monomer and excimer emission)Studying endocytic trafficking and the influence of acyl chain length on lipid transport. molbiolcell.org
Lipid Analogue NBD (Nitrobenzoxadiazole)Environment-sensitive fluorophoreGolgi apparatus staining, monitoring sphingolipid metabolism. molbiolcell.orgbiotium.com
Lipid Analogue BODIPY (Boron-dipyrromethene)High photostability and quantum yield, concentration-dependent emission shift. nih.govmdpi.comDynamic visualization of sphingolipid distribution, trafficking to Golgi and lysosomes. nih.govmdpi.com
Protein-based Probe Various (e.g., Alexa Fluor, mCherry)High specificity for sphingomyelin. nih.govImaging sphingomyelin-rich membrane domains, studying lipid organization in the plasma membrane. nih.govnih.gov

Q & A

How can C24 Sphingomyelin be efficiently extracted and purified from biological tissues for lipidomic analysis?

Basic Research Question
The Bligh-Dyer method is a foundational technique for lipid extraction, using chloroform-methanol-water solvent systems to isolate sphingomyelins, including C24:0, with high reproducibility . Modifications to this protocol, such as adjusting solvent ratios or homogenization time, can optimize yield for specific tissues. For sphingomyelin-specific purification, Folch extraction (chloroform-methanol 2:1 v/v) followed by solid-phase extraction (SPE) using silica columns effectively separates sphingomyelins from glycerophospholipids and neutral lipids . Purity (>98%) is critical for downstream applications like mass spectrometry, requiring validation via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

What methodological approaches are used to quantify this compound and its ratio to ceramides in disease biomarker studies?

Advanced Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard for quantifying this compound and ceramide species. Stable isotope-labeled internal standards (e.g., C17-sphingomyelin) improve accuracy in serum or cerebrospinal fluid (CSF) analyses . Longitudinal studies require normalization to total lipid content or creatinine (for CSF). For example, in HIV-associated neurocognitive decline, a log-unit decrease in the sphingomyelin C24:1/ceramide C24:1 ratio predicted cognitive worsening (OR = 1.39, p = 0.047), necessitating mixed-effects models to adjust for covariates like age and comorbidities . Contradictions in white matter integrity studies (e.g., C24:0 sphingomyelin correlating with lower MD in the uncinate fasciculus vs. no association in other tracts) highlight the need for region-specific MRI diffusion metrics and multivariate adjustments .

How does this compound influence antigen presentation via CD1d, and what experimental systems validate these interactions?

Advanced Research Question
C24:1 sphingomyelin binds CD1d’s A′ pocket via its acyl chain, competing with α-galactosylceramide (α-GalCer) and reducing iNKT cell activation by ~40% in vitro . Structural studies using X-ray crystallography (e.g., PDB ID 6VXX) reveal fewer hydrogen bonds compared to α-GalCer, explaining weaker antigen presentation . Competitive inhibition assays with plate-bound CD1d and DN32.D3 hybridoma cells demonstrate dose-dependent suppression (IC₅₀ for C24:1 sphingomyelin = 15 µM) . Thymocyte-derived sphingomyelin concentrations (10–50 µM) align with physiological relevance, but lipid raft isolation (e.g., detergent-resistant membrane fractions) is critical for in vivo validation .

What contradictions exist in the association of this compound with white matter microstructure, and how can they be resolved?

Advanced Research Question
Higher C24:0 sphingomyelin correlates with lower mean diffusivity (MD) in the uncinate fasciculus (β = -0.21, p = 0.03) but shows no association in other tracts, suggesting region-specific lipid-axon interactions . Conversely, elevated ceramide C24:0 is linked to reduced fractional anisotropy (FA) in the corpus callosum, emphasizing the sphingomyelin/ceramide ratio’s predictive power . Contradictions arise from cohort heterogeneity (e.g., age, vascular risk factors) and analytical thresholds (e.g., FDR correction). Multi-modal MRI (DTI + volumetric analysis) and stratified regression models (e.g., adjusting for APOE genotype) can clarify these associations .

How do sphingomyelinases regulate this compound metabolism, and what assays measure their activity?

Basic Research Question
Acid sphingomyelinase (ASM) hydrolyzes this compound into ceramide C24:0 and phosphocholine. Activity assays use fluorescent substrates (e.g., C12-NBD-sphingomyelin) or LC-MS to quantify ceramide generation . In ASM-deficient models (e.g., Asm⁻/⁻ mice), C24:1 sphingomyelin accumulates 3-fold, validated via MRM mass spectrometry . Neutral sphingomyelinase (NSM) activity in plasma membranes is measured via in situ radiolabeling with ¹⁴C-sphingomyelin, followed by TLC separation of ceramide .

What experimental models elucidate this compound’s role in metabolic disorders?

Advanced Research Question
In NOD mice, fenofibrate increases C24:0 sphingomyelin by 2.5-fold (p = 0.004) and improves glucose tolerance, assessed via intraperitoneal GTT and pancreatic lipidomics . APOE4-transgenic AD models show grey matter C24:0 sphingomyelin depletion (6.2-fold decrease, p < 0.01), linked to amyloid-β accumulation via ELISA and MALDI-TOF . Toxoplasma gondii mutants (TgNCR1-deficient) exhibit 2.3-fold higher this compound, measured via MRM spectra, revealing pathogen lipid hijacking mechanisms .

How does this compound’s acyl chain length affect membrane biophysics and protein interactions?

Advanced Research Question
this compound’s long acyl chain enhances lipid order and cholesterol affinity compared to shorter species (e.g., C16:0). Langmuir monolayer studies show this compound reduces membrane fluidity (Δπ = 12 mN/m at 30 mol% cholesterol) . X-ray diffraction of sphingomyelin/cholesterol complexes (3:1 molar ratio) reveals hexagonal packing (d-spacing = 1.11 Å), critical for Ostreolysin A binding . Molecular dynamics simulations (GROMACS) further predict this compound’s role in stabilizing lipid raft microdomains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.